Dapsone hydroxylamine

Descripción general

Descripción

N-HIDROXIDAPSONA, también conocida como dapsone hidroxilamina, es un metabolito del antibiótico sulfonamida dapsone. Se forma a través de la N-hidroxilación de la dapsone por las enzimas del citocromo P-450 en el hígado. Este compuesto es conocido por su papel en varios efectos adversos asociados con la dapsone, incluyendo metahemoglobinemia, anemia hemolítica y trombosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La N-HIDROXIDAPSONA se sintetiza a través de la N-hidroxilación de la dapsone. Este proceso implica el uso de enzimas del citocromo P-450, que catalizan la adición de un grupo hidroxilo al átomo de nitrógeno de la molécula de dapsone. La reacción generalmente ocurre en el hígado, donde estas enzimas son abundantes .

Métodos de Producción Industrial: El proceso implica el uso de enzimas del citocromo P-450 o sistemas catalíticos similares para lograr la N-hidroxilación de la dapsone .

Análisis De Reacciones Químicas

Tipos de Reacciones: La N-HIDROXIDAPSONA experimenta varios tipos de reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Sustitución: Varios nucleófilos pueden reaccionar con el grupo hidroxilo en la N-HIDROXIDAPSONA para formar productos sustituidos.

Principales Productos Formados:

Productos de Oxidación: Especies reactivas de oxígeno y otros derivados oxidados.

Productos de Reducción: Dapsone.

Productos de Sustitución: Varios derivados sustituidos dependiendo de los nucleófilos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antimicrobial Activity

Dapsone hydroxylamine exhibits antimicrobial properties, particularly against Pneumocystis jirovecii, a common pathogen in immunocompromised patients. Its efficacy is often compared to that of dapsone itself, with studies indicating that this compound can enhance the antimicrobial activity of its parent compound .

Antioxidant Effects

Research has shown that this compound possesses significant antioxidant capabilities. It reduces reactive oxygen species (ROS) generation, which is crucial in mitigating oxidative stress-related damage in cells. This property is particularly relevant in the context of hemolytic anemia associated with dapsone therapy, where oxidative damage to red blood cells is a concern .

Clinical Implications

Methemoglobinemia

this compound is implicated in the development of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood. This condition can result from the oxidative stress induced by dapsone and its metabolites. Clinical cases highlight the need for monitoring methemoglobin levels in patients receiving dapsone therapy, particularly those with predisposing factors such as G6PD deficiency .

Case Studies

Mecanismo De Acción

La N-HIDROXIDAPSONA ejerce sus efectos principalmente a través de la generación de especies reactivas de oxígeno. Estas especies reactivas pueden causar daño oxidativo a varios componentes celulares, lo que lleva a la citotoxicidad. El compuesto también induce la actividad procoagulante de los glóbulos rojos al aumentar la exposición de la fosfatidilserina y la formación de microvesículas portadoras de fosfatidilserina . Esta actividad contribuye al riesgo trombótico asociado con la dapsone .

Compuestos Similares:

Dapsone: El compuesto principal del que se deriva la N-HIDROXIDAPSONA.

Sulfonamidas: Una clase de antibióticos que comparten características estructurales y vías metabólicas similares.

Derivados de Hidroxilamina: Compuestos que contienen el grupo funcional hidroxilamina y exhiben una reactividad química similar.

Singularidad: La N-HIDROXIDAPSONA es única en su capacidad de inducir efectos adversos específicos como la metahemoglobinemia, la anemia hemolítica y la trombosis. Su papel como metabolito de la dapsone y sus interacciones específicas con los glóbulos rojos y las especies reactivas de oxígeno la distinguen de otros compuestos similares .

Comparación Con Compuestos Similares

Dapsone: The parent compound from which N-HYDROXYDAPSONE is derived.

Sulfonamides: A class of antibiotics that share similar structural features and metabolic pathways.

Hydroxylamine Derivatives: Compounds that contain the hydroxylamine functional group and exhibit similar chemical reactivity.

Uniqueness: N-HYDROXYDAPSONE is unique in its ability to induce specific adverse effects such as methemoglobinemia, hemolytic anemia, and thrombosis. Its role as a metabolite of dapsone and its specific interactions with red blood cells and reactive oxygen species distinguish it from other similar compounds .

Actividad Biológica

Dapsone hydroxylamine (DDS-NHOH) is a significant metabolite of the antibiotic dapsone, known for its therapeutic use in treating leprosy, malaria, and dermatitis herpetiformis. However, DDS-NHOH is also associated with various adverse effects, including hemolytic anemia and thrombosis. This article provides a detailed overview of the biological activity of DDS-NHOH, supported by research findings and case studies.

DDS-NHOH exerts its biological effects primarily through:

- Erythrocyte Membrane Alterations : DDS-NHOH induces changes in red blood cell (RBC) membranes, leading to premature removal of these cells from circulation. This process is linked to alterations in band 3 protein interactions and tyrosine phosphorylation, which can cause hemolytic anemia in susceptible individuals .

- Procoagulant Activity : The compound enhances the procoagulant activity of RBCs by increasing phosphatidylserine (PS) exposure on their surface. This exposure leads to the formation of microvesicles and promotes thrombin generation, contributing to thrombosis risk .

Pharmacokinetics

- Bioavailability : DDS-NHOH has a bioavailability of approximately 70-80% following oral administration.

- Half-Life : The half-life of DDS-NHOH ranges from 10 to 50 hours.

- Metabolism : The compound is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2E1 .

Adverse Effects

The adverse effects associated with DDS-NHOH include:

- Methemoglobinemia : This condition arises from oxidative stress induced by DDS-NHOH, leading to impaired oxygen transport by hemoglobin.

- Hemolytic Anemia : The compound's action on erythrocyte membranes can result in decreased RBC lifespan and subsequent anemia .

- Thrombosis : Increased procoagulant activity can lead to thrombotic events in patients undergoing dapsone therapy .

Case Studies

- Patient Case Study on Hemolytic Anemia :

- Thrombotic Risk Assessment :

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of DDS-NHOH:

| Study | Findings |

|---|---|

| Bordin et al. (2010) | Demonstrated that DDS-NHOH induces oxidative stress leading to methemoglobinemia and hemolytic anemia. |

| McMillan et al. (1998) | Found that DDS-NHOH increases procoagulant activity in RBCs through ROS generation and membrane alterations. |

| Hsia and Chin-Yee (2012) | Reported a direct correlation between DDS-NHOH levels and thrombotic events in patients treated with dapsone. |

Propiedades

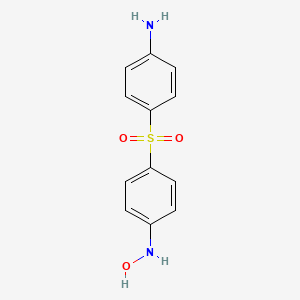

IUPAC Name |

N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDSJDWESCGRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186361 | |

| Record name | Dapsone hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32695-27-5 | |

| Record name | Dapsone hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032695275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapsone hydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dapsone hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPSONE HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS5815Z51W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.